N-(4-ethylphenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Heterocyclic Synthesis Applications
Research has explored the synthesis of heterocyclic compounds using thiophene derivatives as key intermediates. For instance, thiophene-2-carboxamide derivatives have been utilized in the synthesis of various heterocycles, demonstrating the versatility of thiophene-based compounds in creating complex molecules with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This underscores the significance of N-(4-ethylphenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide in synthesizing pharmacologically relevant heterocycles.
Antinociceptive Activity
The exploration of thiophene derivatives for their antinociceptive (pain-reducing) properties has been reported, highlighting the potential of such compounds in developing new analgesics (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020). This suggests the possibility that N-(4-ethylphenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide could also exhibit similar biological activities, warranting further investigation.
Antibacterial Applications
Compounds synthesized from thiophene-2-carboxamide have been studied for their antibacterial activities, indicating the potential use of such compounds in combating bacterial infections. The design and synthesis of new antibiotic and antibacterial drugs using thiophene derivatives underscore the importance of this class of compounds in medicinal chemistry (Ahmed, 2007). This opens up avenues for the application of N-(4-ethylphenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide in developing new antimicrobial agents.
Fluorescence and Polymerization Properties
The manipulation of thiophene-based compounds to synthesize derivatives exhibiting spontaneous thermoreversible polymerization demonstrates their utility in materials science, particularly in creating polymers with unique properties such as solubility in common organic solvents and the ability to form nanostructured macromolecular aggregates. Such studies reveal the potential applications of thiophene derivatives in designing new materials with desirable properties (Cappelli et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also includes precautions that need to be taken while handling the compound.
Future Directions
This involves predicting or suggesting future research directions based on the current knowledge of the compound.
properties
IUPAC Name |
N-(4-ethylphenyl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-14-9-11-15(12-10-14)23-22(26)20-19(16-6-3-4-7-17(16)27-20)24-21(25)18-8-5-13-28-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUDXNPBDTYHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide |
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